3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide
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Overview
Description
3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities, suggesting that they can induce significant molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzofuran derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, benzofuran substrates can be reacted with (hetero)aryl iodides in the presence of palladium acetate (Pd(OAc)2), silver acetate (AgOAc), and sodium acetate (NaOAc) in cyclopentyl methyl ether (CPME) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits biological activities that make it useful in studying cellular processes and interactions.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities.
Uniqueness
What sets 3-(5,6-Dihydro-1,4-dioxine-2-carboxamido)benzofuran-2-carboxamide apart is its unique combination of the benzofuran core with the 5,6-dihydro-1,4-dioxine-2-carboxamido moiety, which may confer distinct biological and chemical properties not found in other benzofuran derivatives.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c15-13(17)12-11(8-3-1-2-4-9(8)21-12)16-14(18)10-7-19-5-6-20-10/h1-4,7H,5-6H2,(H2,15,17)(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEXPTGHCNHMDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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